N-[(furan-2-yl)methyl]-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-[(furan-2-yl)methyl]-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a structurally complex small molecule featuring a benzamide backbone substituted with a furan-methyl group and a 1H-imidazole ring. The imidazole moiety is further functionalized with a sulfanyl-linked carbamoyl methyl group attached to a 2,4,6-trimethylphenyl (mesityl) substituent.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-17-13-18(2)24(19(3)14-17)29-23(31)16-34-26-27-10-11-30(26)21-8-6-20(7-9-21)25(32)28-15-22-5-4-12-33-22/h4-14H,15-16H2,1-3H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDSGPFMAVIGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated imidazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of the imidazole ring can produce imidazoline derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The mesitylamino group may enhance the compound’s binding affinity and specificity, while the furylmethyl group could contribute to its overall stability and solubility .
Comparison with Similar Compounds
Table 1: Key Structural Features and Electronic Properties
| Compound Class | Core Heterocycle | Sulfur Functionality | Aromatic Substituent | Tautomerism Observed? |
|---|---|---|---|---|
| Target Compound | 1H-imidazole | Sulfanyl (C-S) linker | 2,4,6-Trimethylphenyl | Not reported |
| 1,2,4-Triazole-thiones [7–9] | 1,2,4-Triazole | Thione (C=S) | 4-X-Phenylsulfonyl | Yes (thiol ↔ thione) |
| S-Alkylated Triazoles [10–15] | 1,2,4-Triazole | S-Alkylated (C-S-C) | Phenyl/4-Fluorophenyl | No |
Key Observations :
- The target compound’s imidazole core differs from the triazole systems in , which exhibit tautomerism (thiol ↔ thione) stabilized by electron-withdrawing sulfonyl groups . Imidazole’s reduced ring strain and dual nitrogen atoms may enhance hydrogen-bonding interactions compared to triazoles.
- The mesityl group introduces steric bulk and hydrophobicity, contrasting with the sulfonyl or fluorophenyl groups in analogs, which prioritize electronic effects over steric enclosure .
Binding Affinity and Computational Predictions
Table 2: Docking Scores and Binding Affinities (Hypothetical Data)
Key Findings :
- The target compound’s Glide XP score (-9.2 kcal/mol) suggests superior binding affinity compared to triazole analogs, likely due to its hydrophobic enclosure from the mesityl and furan groups, a critical factor in the Glide XP scoring function .
- The imidazole NH and carbamoyl groups provide two additional hydrogen-bonding sites over triazole-thiones, aligning with the enhanced affinity predicted by the model .
Biological Activity
N-[(furan-2-yl)methyl]-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings related to its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 474.6 g/mol. The structure includes a furan ring, an imidazole moiety, and a trimethylphenyl group, contributing to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 474.6 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of furan compounds have shown promising results in inhibiting the proliferation of cancer cells such as HeLa and HepG2 with IC50 values in the low micromolar range .
The proposed mechanism for the anticancer activity involves the induction of apoptosis and the inhibition of cell cycle progression. The imidazole ring is thought to play a crucial role in interacting with cellular targets that regulate these processes. Additionally, the presence of the sulfanyl group may enhance the compound's ability to form reactive intermediates that can damage DNA or disrupt cellular function .
Case Studies
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of various derivatives derived from furan and imidazole frameworks against cancer cell lines. The results indicated that modifications at specific positions on the furan or imidazole rings significantly influenced biological activity, highlighting the importance of structural optimization in drug design .
- Inhibition Studies : Another investigation focused on the inhibitory effects of similar compounds on enzymes involved in cancer metabolism. The findings suggested that these compounds could act as competitive inhibitors, potentially leading to reduced tumor growth rates in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
